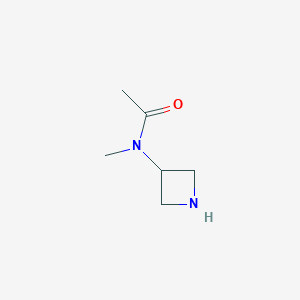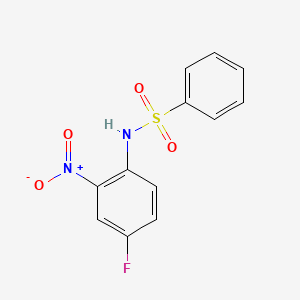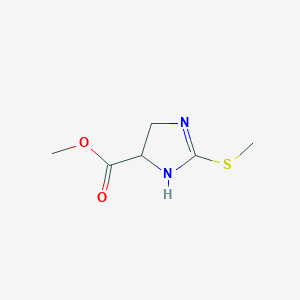![molecular formula C9H8N2O B12832308 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a vinyl group attached to the nitrogen atom
Méthodes De Préparation
The synthesis of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. The vinyl group can then be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl triflates in the presence of a base .
Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods typically employ catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions .
Analyse Des Réactions Chimiques
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like acetic acid, dimethylformamide, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:
1H-benzo[d]imidazol-2(3H)-one: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinyl-1H-benzo[d]imidazol-2(3H)-one:
1-Vinyl-1H-benzo[d]imidazole: Similar structure but without the carbonyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-ethenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H8N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h2-6H,1H2,(H,10,12) |
Clé InChI |
RSRMZIFPYGTKAO-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)







![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)

